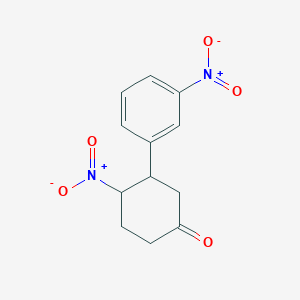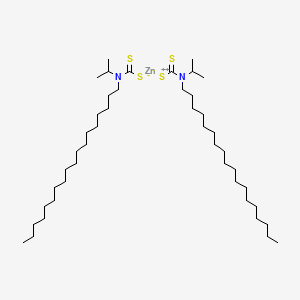
Zinc isopropyloctadecyldithiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc isopropyloctadecyldithiocarbamate is a chemical compound that belongs to the class of zinc dithiocarbamates. These compounds are known for their diverse applications, particularly in the rubber industry as accelerators for vulcanization. This compound is characterized by its unique molecular structure, which includes zinc coordinated to isopropyl and octadecyl groups through dithiocarbamate ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc isopropyloctadecyldithiocarbamate typically involves the reaction of zinc salts with isopropyloctadecyldithiocarbamate ligands. One common method is to react zinc chloride with sodium isopropyloctadecyldithiocarbamate in an aqueous medium. The reaction is usually carried out at room temperature, and the product is precipitated out, filtered, and dried.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous stirring to ensure complete reaction. The product is then subjected to purification processes such as recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Zinc isopropyloctadecyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Substitution: It can undergo substitution reactions where the dithiocarbamate ligands are replaced by other ligands.
Decomposition: At high temperatures, it decomposes to release zinc sulfide and organic by-products.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used for oxidation reactions.
Substitution Reagents: Halides and other nucleophiles can be used for substitution reactions.
Decomposition Conditions: High temperatures (above 200°C) are typically required for decomposition.
Major Products
Oxidation: Zinc oxide and organic sulfides.
Substitution: New zinc complexes with different ligands.
Decomposition: Zinc sulfide and various organic compounds.
Scientific Research Applications
Zinc isopropyloctadecyldithiocarbamate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in polymerization reactions and as a stabilizer in the production of plastics.
Biology: Investigated for its potential antimicrobial properties and its role in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as an anticancer agent.
Industry: Widely used in the rubber industry as an accelerator for vulcanization, improving the mechanical properties of rubber products.
Mechanism of Action
The mechanism of action of zinc isopropyloctadecyldithiocarbamate involves its ability to coordinate with metal ions and organic molecules. The dithiocarbamate ligands provide a strong binding affinity to metals, which can enhance catalytic activity in various reactions. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
- Zinc diethyldithiocarbamate
- Zinc dimethyldithiocarbamate
- Zinc dibutyldithiocarbamate
Comparison
Zinc isopropyloctadecyldithiocarbamate is unique due to its long alkyl chain (octadecyl group), which imparts different physical and chemical properties compared to other zinc dithiocarbamates. This long chain can enhance its solubility in organic solvents and its compatibility with various polymers, making it particularly useful in the rubber industry.
Properties
CAS No. |
33516-09-5 |
|---|---|
Molecular Formula |
C44H88N2S4Zn |
Molecular Weight |
838.8 g/mol |
IUPAC Name |
zinc;N-octadecyl-N-propan-2-ylcarbamodithioate |
InChI |
InChI=1S/2C22H45NS2.Zn/c2*1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(21(2)3)22(24)25;/h2*21H,4-20H2,1-3H3,(H,24,25);/q;;+2/p-2 |
InChI Key |
XIRMSEKPPCLFNS-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(C(C)C)C(=S)[S-].CCCCCCCCCCCCCCCCCCN(C(C)C)C(=S)[S-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-4-cyano-, 1,1-dimethylethyl ester](/img/structure/B14169733.png)
![2-[(2-Methoxyphenoxy)methyl]-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile](/img/structure/B14169739.png)
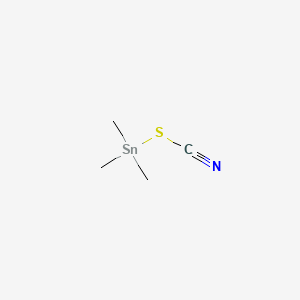

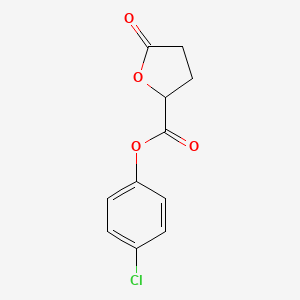
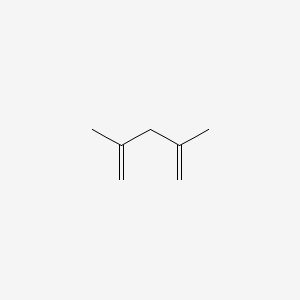
![2-(3,4-Dihydro-2(1H)-isoquinolinyl)-1-(1,3,4,5-tetrahydro-8-methyl-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B14169763.png)
![N-[2-(Methylamino)-2-phenylpropyl]quinoxaline-2-carboxamide](/img/structure/B14169770.png)


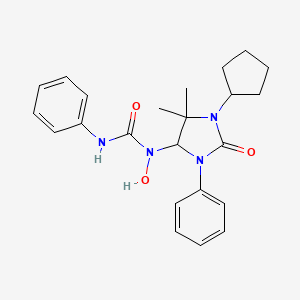
![N-(1,3-benzodioxol-5-ylmethyl)-2-(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetamide](/img/structure/B14169790.png)
![2-(2,6-Dichlorophenyl)-3-[(furan-2-yl)methyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14169798.png)
